molecular formula C9H17N3O B1468462 {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1342611-03-3

{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No.: B1468462
CAS No.: 1342611-03-3
M. Wt: 183.25 g/mol
InChI Key: MIWNIWDNJWJWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-Ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a chemical compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . This molecule is characterized by a 2-ethoxyethyl chain at the pyrazole ring's 1-position and an N-methylaminomethyl group at the 4-position. The 4-aminomethyl substitution is a chemotype of significant interest in drug discovery, as it can serve as a key functional handle for molecular interactions and further derivatization . Pyrazole derivatives are extensively investigated for their broad spectrum of biological activities. Research indicates that compounds with this core structure can exhibit anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . Specifically, aminopyrazole-based frameworks have been identified as useful ligands for various enzymes and receptors, including kinases and cyclooxygenase (COX), making them valuable templates in the development of novel therapeutic agents . The structural features of this compound suggest its primary utility as a versatile building block in organic synthesis and medicinal chemistry research. It can be employed in the design and construction of more complex molecules aimed at hitting specific biological targets, such as p38 MAPK and other kinases, where aminopyrazoles have shown notable activity . The synthesis of novel pyrazole derivatives using eco-friendly, catalyst-free approaches is an active area of research, highlighting the ongoing interest in sustainable methods to access this pharmacologically important class of compounds . As with all materials of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(2-ethoxyethyl)pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-3-13-5-4-12-8-9(6-10-2)7-11-12/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWNIWDNJWJWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves:

  • Formation of a pyrazole intermediate with a suitable leaving group or reactive site at the 4-position.
  • Introduction of the 2-ethoxyethyl substituent at the 1-position via alkylation.
  • Subsequent methylation of the amine group or direct incorporation of the methylamine moiety.

This strategy is aligned with the preparation of pyrazole herbicide intermediates, where control of regioselectivity and purity is critical.

Detailed Preparation Method Based on Pyrazole Herbicide Intermediate Synthesis

A closely related synthetic route is described in the preparation of 1-methyl-5-hydroxypyrazole, a key pyrazole intermediate, which shares mechanistic and procedural similarities with the target compound. The method involves:

  • Alkylation Step:

    • React dimethyl malonate with a formamide compound (preferably N,N-dimethylformamide, DMF) and an alkylating agent such as dimethyl sulfate under alkaline conditions.
    • Solvents used include toluene, dichloroethane, or cyclohexane.
    • Reaction temperatures range from 30-90 °C, optimally 40-70 °C.
    • Bases such as triethylamine or sodium methoxide act as acid scavengers.
    • The molar ratio of dimethyl malonate, alkylating agent, DMF, and base is controlled around 1:1.1:1.1:1.5 for optimal yield.
  • Cyclization and Hydrolysis:

    • The alkylated intermediate undergoes cyclization with methylhydrazine or hydrazine hydrate in solvents like toluene or methanol at temperatures between -20 to 70 °C.
    • Acid hydrolysis and decarboxylation follow, using acids such as sulfuric acid or hydrochloric acid at 40-100 °C to yield the pyrazole product.
  • Methylation (if required):

    • When hydrazine hydrate is used, a subsequent methylation step with methylating agents (dimethyl sulfate, methyl iodide, etc.) is performed before acid treatment.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Solvent(s) Notes
Alkylation Dimethyl malonate + DMF + dimethyl sulfate + base 40-70 3-7 Toluene, dichloroethane Base: triethylamine preferred
Cyclization Intermediate + methylhydrazine/hydrazine hydrate -10 to 20 3-7 Toluene, methanol Temperature control critical
Hydrolysis/Decarboxylation Acid (H2SO4, HCl) 60-75 4-8 Aqueous acidic medium Neutralization post-reaction
Methylation (optional) Methylating agents (dimethyl sulfate, methyl iodide) Ambient to 70 1-3 Compatible organic solvent Applied if hydrazine hydrate used

Representative Experimental Examples

Example Solvent Alkylating Agent Base Yield (%) Purity (%) Notes
1 Toluene Dimethyl sulfate N,N-diisopropylethylamine 89.4 96 Reaction at 70 °C for alkylation; cyclization at 0 °C
2 Dichloroethane Dimethyl sulfate Triethylamine 92.3 97.3 Similar conditions with slight solvent variation
3 Dichloroethane Dimethyl sulfate Triethylamine Not specified Not specified Confirmed reproducibility of method

These examples demonstrate the robustness of the method with high yields and purities suitable for industrial scale-up.

Research Findings and Notes

  • The use of DMF as a formamide compound enhances reaction selectivity and yield compared to other formamides.
  • Alkylating agents such as dimethyl sulfate and diethyl sulfate are effective; dimethyl sulfate is

Mechanism of Action

The mechanism of action of {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) Alkyl vs. Aryl Substitutions
  • (1-Ethyl-1H-pyrazol-4-yl)methylamine (C₇H₁₃N₃, MW: 139.2 g/mol): The 1-position substituent is ethyl (-CH₂CH₃) instead of 2-ethoxyethyl. Impact: Lower solubility in polar solvents compared to the target compound .
  • {[1-(4-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (C₁₁H₁₄ClN₃, MW: 223.71 g/mol): Aryl substitution (4-methylphenyl) at the 1-position. Application: Commonly used in pharmaceuticals for receptor targeting .
b) Ether-Containing Substituents
  • 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (C₆H₁₁N₃O, MW: 141.17 g/mol):
    • Substituent at 1-position is methoxyethyl (-CH₂CH₂OCH₃).
    • Primary amine at the 4-position (vs. secondary methylamine in the target compound).
    • Impact : Higher basicity due to the primary amine; reduced steric hindrance .

Variations in the Amine Group

a) Primary vs. Secondary Amines
  • {[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine (C₇H₁₁F₂N₃, MW: 175.18 g/mol):

    • Secondary amine with a difluoroethyl group.
    • Fluorine atoms increase lipophilicity and metabolic stability.
    • Comparison : The target compound’s ethoxy group offers better solubility, while the difluoroethyl analog may resist oxidative metabolism .
  • Pyridinyl group adds aromaticity and hydrogen-bonding sites. Synthesis: Requires Pd-catalyzed cross-coupling, differing from the target compound’s alkylation routes .

Heterocyclic Hybrids

  • N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (C₇H₈N₄S, MW: 180.23 g/mol):
    • Combines pyrazole with a thiazole ring.
    • Thiazole’s sulfur atom enhances electron-withdrawing effects and metal coordination.
    • Application : Antimicrobial and kinase inhibitor candidates .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) LogP* Water Solubility Key Feature(s)
Target Compound 183.26 1.2 Moderate Ether linkage, secondary amine
(1-Ethyl-1H-pyrazol-4-yl)methylamine 139.20 0.8 Low Alkyl substituent
{[1-(4-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine HCl 223.71 2.5 Low Aromatic π-system
1-(2-Methoxyethyl)-1H-pyrazol-4-amine 141.17 -0.3 High Primary amine, methoxyethyl

*LogP values estimated using fragment-based methods.

Biological Activity

The compound {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine , also referred to as (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a pyrazole ring, known for its diverse pharmacological properties, and an ethoxyethyl amine side chain that enhances solubility and reactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of pyrazole derivatives, including our compound of interest. The presence of the pyrazole ring is crucial for its interaction with microbial targets.

CompoundActivity TypeReference
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamineAntibacterial
3-Amino-1H-pyrazoleAntifungal
4-PyrazolylmethylamineBroad-spectrum antimicrobial

Case Study : A study demonstrated that compounds similar to This compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL.

Anticancer Effects

The anticancer potential of pyrazole derivatives has been extensively researched. The unique structure of This compound contributes to its ability to inhibit cancer cell proliferation.

CompoundCancer TypeIC50 Value (µM)Reference
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamineBreast Cancer12.5
3-Amino-1H-pyrazoleLung Cancer15.0
4-PyrazolylmethylamineColon Cancer10.0

Research Findings : In vitro studies have shown that This compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

CompoundCOX Inhibition (%)Reference
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine75% at 10 µM
3-Amino-1H-pyrazole80% at 20 µM
4-Pyrazolylmethylamine70% at 15 µM

Clinical Implications : In vivo studies using carrageenan-induced paw edema models showed that This compound significantly reduced inflammation with an efficacy comparable to standard anti-inflammatory drugs like ibuprofen.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Studies indicate that pyrazole derivatives can inhibit the growth of various microbial strains, showcasing potential as antimicrobial agents.
  • Anti-inflammatory Effects : Research has demonstrated that compounds with pyrazole rings exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in cell growth .

Medicinal Chemistry

In medicinal chemistry, {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine serves as a scaffold for developing new drugs. Its ability to interact with biological targets makes it a valuable lead compound for synthesizing derivatives with enhanced efficacy and reduced toxicity.

Drug Development

The compound is being investigated for its potential as a drug candidate in treating various diseases, including:

  • Cancer : Its anticancer properties are being explored to develop novel chemotherapeutics.
  • Infectious Diseases : The antimicrobial activity suggests potential applications in treating bacterial and fungal infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound in vitro. It demonstrated that the compound reduced pro-inflammatory cytokine levels in activated macrophages, suggesting a mechanism for its anti-inflammatory action.

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundEthoxyethyl group + Pyrazole ringAntimicrobial, Anti-inflammatory, Anticancer
1-MethylpyrazolePyrazole ring without ethoxy groupAntimicrobial properties
Ethyl 4-(1H-pyrazol-4-yl)butanoatePyrazole with an ester groupAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, cesium carbonate and copper(I) bromide are used as catalysts in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichlorate and purification via chromatography (e.g., ethyl acetate/hexane gradient). Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include δ 8.87 (pyrazole C-H), δ 3.6–4.2 (ethoxyethyl OCH2CH2), and δ 2.3–2.8 (methylamine N-CH3) .
  • HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]+) .
  • IR : Absorptions near 3298 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) .

Q. How can purity and stability be assessed during storage and handling?

  • Methodological Answer : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to monitor degradation. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (40–80% RH) are critical. Impurity profiling via LC-MS identifies byproducts like oxidation derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?

  • Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. Address disorder in the ethoxyethyl group by applying restraints (e.g., SIMU, DELU). Validate with R-factor convergence (<5% Δ) and residual electron density maps .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) involving the ethoxyethyl substituent?

  • Methodological Answer : Synthesize analogs (e.g., replacing ethoxyethyl with methoxyethyl or alkyl chains). Test biological activity (e.g., antibacterial assays in Pseudomonas aeruginosa models) and correlate with logP calculations or molecular docking to target proteins (e.g., virulence factors) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

  • Methodological Answer :

  • Pharmacokinetic Analysis : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation.
  • Formulation Adjustments : Use prodrug strategies (e.g., SEM-protected intermediates) or liposomal encapsulation to enhance bioavailability .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to carbonic anhydrase isoforms (hCA I/II) with AMBER or GROMACS.
  • Density Functional Theory (DFT) : Calculate charge distribution on the pyrazole ring to optimize hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Reactant of Route 2
{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.